![molecular formula C10H11Cl2N B2585102 6'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride CAS No. 2197054-82-1](/img/structure/B2585102.png)

6'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

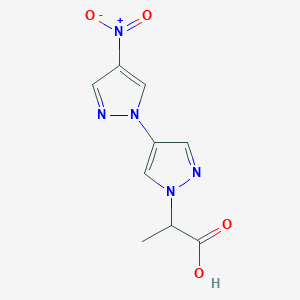

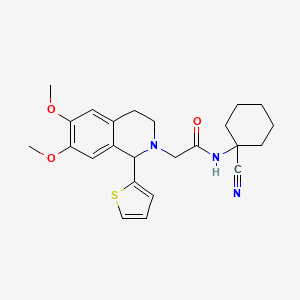

6’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride is a synthetic compound . It has a molecular weight of 216.11 and a molecular formula of C10H11Cl2N .

Synthesis Analysis

The synthesis of spirocyclopropane compounds, which are similar to 6’-Chlorospiro[cyclopropane-1,3’-indoline] hydrochloride, has been a subject of research for many years . Various methods have been reported, including the use of different synthetic methodologies . For instance, the synthesis of 6’-chlorospiro[cyclopropane-1,3’-indoline]-2’-one was achieved through a general procedure that involved purification by flash chromatography .Chemical Reactions Analysis

The chemical reactions involving spirocyclopropane compounds have been studied extensively . These reactions often involve the cleavage of the C spiro –O bond, especially when electron-withdrawing substituents are introduced into the 2H-chromene moiety of the molecule .Aplicaciones Científicas De Investigación

Synthesis Strategies and Chemical Transformations

6'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride is a compound that has garnered interest in synthetic chemistry, particularly in the context of constructing complex indoline alkaloid skeletons and other nitrogen-containing heterocycles. Research has focused on the development of synthesis strategies involving cyclopropanation reactions, which are critical for assembling various indoline alkaloid frameworks.

One approach to synthesizing indoline alkaloids involves the cyclopropanation of enamines and subsequent transformations of the cyclopropyl intermediates. This strategy, known as the CRI (cyclopropanation/ring-opening/iminium cyclization) reaction, has proven effective for constructing hexahydropyrrolo[2,3-b]indoline, tetrahydro-9a,4a-iminoethano-9H-carbazole, and tetrahydroquinolino[2,3-b]indoline skeletons. Such methodologies underscore the versatility of cyclopropanation reactions in accessing complex natural product structures and highlight the compound's role in synthesizing challenging molecular architectures (Zhang, Song, & Qin, 2011).

Chemoselective Reactions and Functionalization

The chemoselectivity of reactions involving this compound or its analogs has been explored to develop efficient synthetic routes to various functionalized molecules. For instance, chemoselective double Michael additions have facilitated the synthesis of diarylspiro[cyclohexane-1,3′-indoline]-2′4-diones, showcasing the compound's utility in achieving high yields and atom economy under mild conditions (Li, Li, & Yang, 2017).

Structural and Biological Studies

The structural elucidation and biological evaluation of derivatives of this compound have been conducted to understand their potential as anticancer agents. Compounds synthesized from this framework exhibited promising activity against various human cancer cell lines, with certain derivatives showing significant effects in inducing apoptotic cell death. Such studies not only provide insights into the compound's potential therapeutic applications but also highlight the importance of structural modifications in enhancing biological activity (Reddy et al., 2015).

Propiedades

IUPAC Name |

6-chlorospiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN.ClH/c11-7-1-2-8-9(5-7)12-6-10(8)3-4-10;/h1-2,5,12H,3-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLIVINKXMQBAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNC3=C2C=CC(=C3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-bromofuran-2-carboxamide](/img/structure/B2585019.png)

![1-[(3,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2585022.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2585023.png)

![N-phenyl-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2585029.png)

![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2585034.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2585036.png)

![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2585037.png)